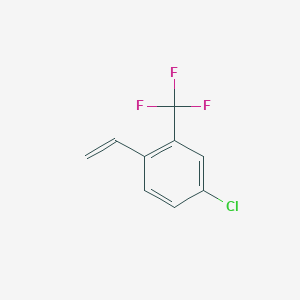![molecular formula C12H17BrN2O B13603486 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine CAS No. 194233-50-6](/img/structure/B13603486.png)
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-bromo-5-methoxybenzyl chloride is added to a solution of piperazine and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to remove the bromine atom or reduce the methoxy group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives, contributing to the development of new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for different targets, affecting its overall biological activity.
Comparison with Similar Compounds
1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the bromine atom, which may result in different biological activities and reactivity.
1-(2-Bromo-4-methoxyphenyl)piperazine: The position of the methoxy group is different, potentially affecting the compound’s properties and interactions.
1-(2-Bromo-5-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
194233-50-6 |
|---|---|
Molecular Formula |
C12H17BrN2O |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
HNUDCOJENMOJPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


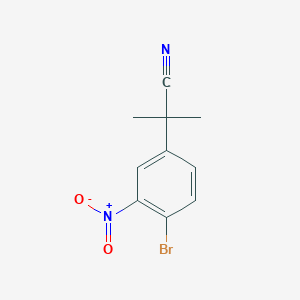
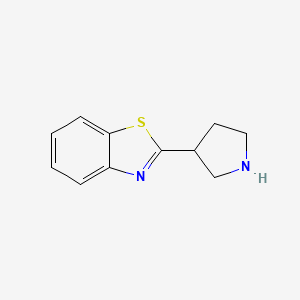
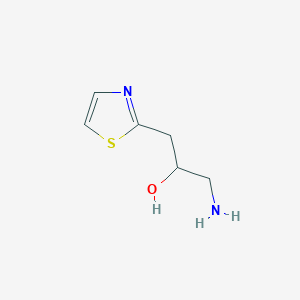
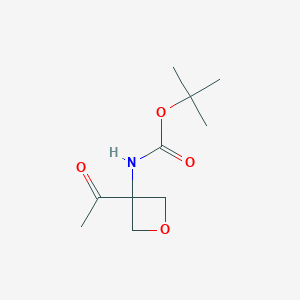
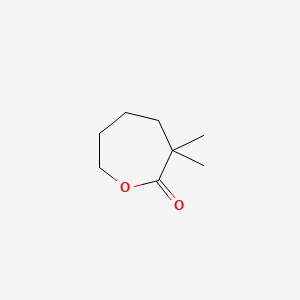

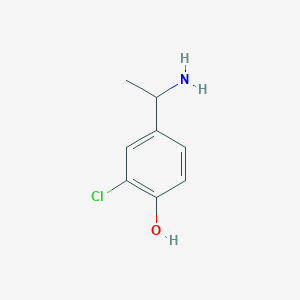
![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
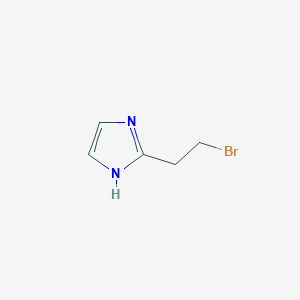
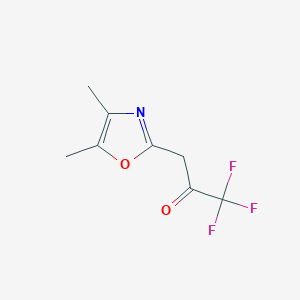
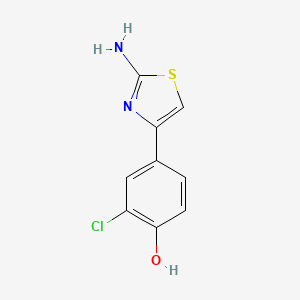
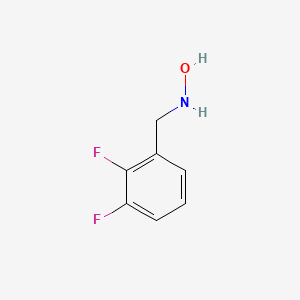
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
